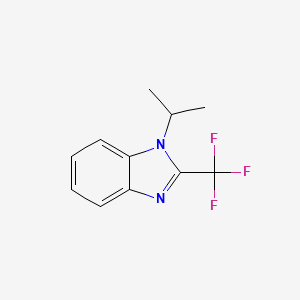![molecular formula C18H22N2O3S B5757939 N-(2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5757939.png)
N-(2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea, also known as DMPEA-THU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. DMPEA-THU is a thiourea derivative that has been synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
科学的研究の応用
N-(2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has been studied for its potential therapeutic properties, including its anti-inflammatory and anti-cancer effects. In vitro studies have shown that N-(2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea can inhibit the growth of cancer cells and reduce inflammation in various cell lines. In vivo studies have also shown promising results, with N-(2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea reducing tumor growth and improving survival rates in animal models.
作用機序
N-(2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea is believed to exert its therapeutic effects through the inhibition of specific enzymes and signaling pathways. It has been shown to inhibit cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the inflammatory response. N-(2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has also been shown to inhibit the nuclear factor kappa B (NF-κB) signaling pathway, which plays a role in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-(2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has been shown to reduce oxidative stress and improve antioxidant capacity in various cell lines.
実験室実験の利点と制限
N-(2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has several advantages for laboratory experiments, including its high purity and specificity for the COX-2 and LOX enzymes. However, N-(2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea also has some limitations, including its low solubility in water and potential toxicity at high concentrations. These limitations must be taken into consideration when designing experiments using N-(2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea.
将来の方向性
For N-(2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea research include the development of analogs with improved solubility and potency, further studies to determine optimal dosage and administration route, and clinical trials to determine safety and efficacy.
合成法
N-(2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea can be synthesized through a multi-step process that involves the reaction of 2,5-dimethoxyphenethylamine with thiocyanate and sodium hydroxide to form the intermediate product. The intermediate product is then reacted with 4-methoxyphenylacetic acid to form N-(2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea. The synthesis method has been optimized to yield a high purity product and has been validated through various analytical techniques.
特性
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-21-14-6-4-13(5-7-14)10-11-19-18(24)20-16-12-15(22-2)8-9-17(16)23-3/h4-9,12H,10-11H2,1-3H3,(H2,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVMQDNFARMGSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=S)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-(4-fluorophenyl)-4-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarbothioamide](/img/structure/B5757927.png)


![1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-phenylpiperazine](/img/structure/B5757951.png)

![{[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]thio}acetic acid](/img/structure/B5757962.png)
![4-[(4-methoxy-1-naphthyl)methyl]morpholine](/img/structure/B5757970.png)
![4-(benzylthio)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B5757971.png)